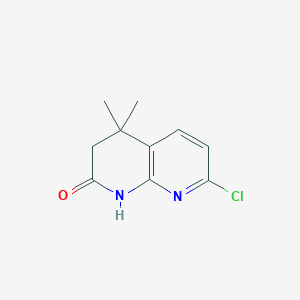

7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

7-chloro-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-10(2)5-8(14)13-9-6(10)3-4-7(11)12-9/h3-4H,5H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMNQFUHFVYYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=N2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:

Starting Material: The synthesis often begins with a suitable naphthyridine precursor.

Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.

Dimethylation: Introduction of the dimethyl groups at the 4th position using methylating agents such as methyl iodide in the presence of a base.

Cyclization: Formation of the dihydro-1,8-naphthyridin-2(1H)-one ring system through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

Batch or Continuous Flow Reactors: To control reaction parameters precisely.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

Reduction: Reduction of the chlorine atom or other functional groups using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed depend on the specific reactions and conditions used. For example:

Oxidation: Formation of naphthyridine oxides.

Reduction: Formation of dechlorinated or reduced derivatives.

Substitution: Formation of substituted naphthyridines with various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might involve:

Molecular Targets: Binding to enzymes, receptors, or DNA.

Pathways: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, along with their similarity scores (calculated based on molecular descriptors), include:

| Compound Name | CAS No. | Similarity | Key Substituents |

|---|---|---|---|

| 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 618446-06-3 | 0.79 | -NH₂ at C7, -CH₃ at C4 |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | 59514-93-1 | 0.78 | -Cl at C6 |

| 4-Chloro-1,8-naphthyridin-2(1H)-one | 5175-14-4 | 0.76 | -Cl at C4 |

| 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | - | 0.72 | -COOH at C3 |

| 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 1237535-78-2 | - | -F at C5 |

Key Observations :

- Substituent Position : Chlorine at C7 (target compound) vs. C4 or C6 in analogues significantly alters electronic distribution and steric hindrance. For example, 6-chloro derivatives exhibit reduced planarity compared to 7-chloro isomers, affecting binding to biological targets .

- Functional Groups: Amino (-NH₂) or carboxylic acid (-COOH) substituents increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic chloro group in the target compound .

Physicochemical and Pharmacological Properties

Key Observations :

- Lipophilicity: The chloro and methyl groups in the target compound enhance lipophilicity (LogP = 2.1), favoring membrane permeability compared to the more polar amino analogue (LogP = 0.8) .

- Topological Polar Surface Area (PSA): The amino derivative’s higher PSA (72.4 Ų) correlates with reduced bioavailability compared to the target compound (41.9 Ų) .

Biological Activity

7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic compound belonging to the naphthyridine family. Its molecular formula is C10H11ClN2O, with a molecular weight of approximately 210.66 g/mol. The compound features a chlorine atom at the 7-position and two methyl groups at the 4-position of the naphthyridine ring. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The compound may modulate biochemical pathways by binding to specific targets, which can lead to therapeutic effects in various diseases.

Pharmacological Properties

Research indicates that compounds related to this naphthyridine derivative exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Anticancer Activity

In a study evaluating the anticancer properties of naphthyridine derivatives, this compound showed significant inhibition of cell proliferation in human cancer cell lines. The compound's IC50 values were reported to be lower than those of several known chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

Antimicrobial Studies

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains including S. aureus and E. coli. |

| Anticancer | Inhibits proliferation in human cancer cell lines with low IC50 values. |

| Anti-inflammatory | Modulates inflammatory pathways potentially reducing inflammation. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Chlorination : Introduction of chlorine using reagents like thionyl chloride.

- Dimethylation : Methyl groups are introduced via methyl iodide in the presence of a base.

- Cyclization : Formation of the naphthyridine ring system through cyclization reactions under acidic or basic conditions.

Chemical Reactivity

The compound can undergo various chemical reactions:

- Oxidation : Conversion to more oxidized forms.

- Reduction : Reduction of functional groups using reducing agents.

- Substitution : Nucleophilic substitution reactions where chlorine can be replaced by other nucleophiles.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one?

The compound can be synthesized via halogenated substrate reactions. For example, 2,2,4-trichloro-4,6-dicyanohexanoyl chloride reacts under acidic conditions (HCl, Bu₂O, 140°C) to yield structurally analogous 1,8-naphthyridinones . Halogen displacement reactions, such as Suzuki couplings using Pd(PPh₃)₄ and aryl boronic acids, are also effective for introducing aryl groups at specific positions . Optimizing reaction parameters (temperature, catalyst loading) is critical for yield improvement.

Q. How is the structural identity of this compound validated experimentally?

Multimodal characterization is essential:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and N-H/O-H vibrations).

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, dihydro ring protons as multiplets) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-based chemical shift calculations) enhances accuracy .

Advanced Research Questions

Q. How can conflicting spectral data for 1,8-naphthyridine derivatives be resolved in structural elucidation?

Discrepancies often arise from tautomerism or crystallographic packing effects. Strategies include:

- X-ray crystallography : Provides unambiguous confirmation of solid-state structures .

- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., keto-enol shifts).

- Computational modeling : Quantum mechanical simulations (e.g., COMSOL Multiphysics) predict spectral profiles under varying conditions .

Q. What experimental design principles optimize substitution reactions at the 4-position of 1,8-naphthyridin-2(1H)-one derivatives?

- Factorial design : Systematically evaluates variables (e.g., temperature, solvent polarity, catalyst type) to identify dominant factors .

- Orthogonal reaction screening : Tests diverse conditions (e.g., Pd-catalyzed vs. Ullmann couplings) to maximize regioselectivity .

- In situ monitoring : Techniques like HPLC or Raman spectroscopy track reaction progress in real time .

Q. How do electron-withdrawing substituents influence the reactivity of 1,8-naphthyridine cores in electrophilic substitution?

Nitration studies demonstrate that electron-withdrawing groups (e.g., -NO₂) direct electrophiles to meta/para positions. For example, nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one yields a 3:2 mixture of m-nitro and p-nitro isomers due to resonance stabilization effects . Kinetic vs. thermodynamic control can further modulate product ratios under varying HNO₃ concentrations .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of 7-Chloro-4,4-dimethyl derivatives?

- Intermediate purification : Flash chromatography or recrystallization removes byproducts early in the synthesis .

- Protecting group chemistry : Temporarily shields reactive sites (e.g., hydroxyl or amino groups) during harsh reactions .

- Flow chemistry : Enhances reproducibility and scalability for sensitive intermediates .

Q. How can computational tools predict the biological activity of 1,8-naphthyridine derivatives?

- Molecular docking : Simulates binding interactions with targets (e.g., adenosine A1 receptors ).

- QSAR modeling : Correlates structural descriptors (e.g., ClogP, polar surface area) with cytotoxicity data from MCF7 assays .

- AI-driven platforms : Platforms like ICReDD integrate quantum chemical calculations and experimental data to prioritize high-potential candidates .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar 1,8-naphthyridine derivatives?

Polymorphism and solvate formation are common culprits. Solutions include:

Q. How should researchers address discrepancies in catalytic efficiency across studies?

Normalize data to reaction metrics (e.g., turnover frequency, TOF) and account for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.